Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-
Description
Properties
CAS No. |
65086-99-9 |
|---|---|
Molecular Formula |
C27H28N4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2 |
InChI Key |
BCYHURLIXRJERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N |
Origin of Product |
United States |
Preparation Methods
Process Description
A well-documented method for preparing methylenedianilines and related compounds involves the condensation of ortho-substituted anilines with formaldehyde in an aqueous acidic medium, particularly sulfuric acid. This method can be adapted for the preparation of the title compound by selecting appropriate aniline derivatives bearing 4-aminophenylmethyl groups.
- Reaction medium: Aqueous sulfuric acid (concentrated)
- Temperature range: 60–100 °C for condensation; cooling to 0–45 °C for product precipitation
- Reagents: Excess o-substituted aniline, formaldehyde (typically 37% aqueous solution)
- Isolation: The product precipitates as its sulfate salt upon cooling and can be filtered off; conversion to free base by neutralization
Advantages and Improvements
- The sulfate salt precipitates quantitatively, simplifying purification.
- Avoids basification followed by steam distillation required in older methods.
- The mother liquor can be recycled by supplementing acid and reagents, enhancing process economy.
- The process is scalable and adaptable to semi-continuous operation.
Typical Reaction Example (Adapted)
| Parameter | Value |
|---|---|
| Aniline derivative | o-substituted aniline (e.g., 2-chloroaniline) |
| Sulfuric acid | ~100 g per batch |
| Formaldehyde | 0.25 mole per 0.5 mole aniline |
| Temperature (condensation) | 75 °C |
| Reaction time | ~3 hours |
| Cooling temperature | 0–45 °C |
| Yield | ~87% based on formaldehyde |
Preparation via Reaction of Aromatic Amine Hydrochlorides with Dimethyl Sulfoxide
Process Overview
Another synthetic route involves the reaction of aromatic amine hydrochloride salts with dimethyl sulfoxide (DMSO) in the presence of solvents such as diethyl carbonate or toluene. This method is particularly useful for methylenebis-anilines with ortho-substitution.
- Aromatic amine hydrochloride: Prepared from the corresponding amine and HCl
- Solvents: Diethyl carbonate, toluene, xylene, chlorobenzene, or similar
- Temperature: 50–200 °C (preferably 100–150 °C)
- Molar ratios: 0.8–2 moles HCl per mole amine; 1–10 moles DMSO per mole amine
- Reaction time: Several hours with stirring
Mechanism and Outcome
- DMSO acts as a methylene donor, facilitating the formation of methylene bridges between aromatic amines.
- The reaction proceeds via formation of methylenebis aromatic amine.
- The product is isolated by distillation and crystallization after work-up.
Example Procedure
| Step | Details |
|---|---|
| Starting material | 2,6-Dimethylaniline hydrochloride (0.01 mole) |
| Solvent | 30 g diethyl carbonate |
| Temperature | Heated to 124 °C |
| DMSO addition | 15 ml added; mixture turns purple |
| Reaction time | 2.5 hours at 125 °C |
| Work-up | Vacuum distillation, alkaline extraction, toluene extraction, crystallization |
| Product melting point | 119–120 °C |
This method can be adapted for the preparation of 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-] by using the corresponding substituted aromatic amine hydrochlorides.
Analytical and Purification Considerations
- High-performance liquid chromatography (HPLC) methods using reverse-phase columns (e.g., Newcrom R1) with acetonitrile-water-phosphoric acid mobile phases allow for separation and analysis of benzenamine derivatives, including 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-].
- For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Preparative HPLC can be used for isolation of impurities and purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Condensation in aqueous sulfuric acid | o-substituted aniline, formaldehyde, H2SO4 | 60–100 °C, acidic medium | Simple isolation, scalable | ~87% (based on formaldehyde) |
| Reaction of aromatic amine hydrochloride with DMSO | Aromatic amine hydrochloride, DMSO, solvents | 100–150 °C, 2–3 hours | High purity, adaptable solvents | High (not quantified) |
| N-Methylation with dimethyl carbonate | 4,4'-Methylenedianiline, dimethyl carbonate, NaY catalyst | 190 °C, 6 hours | High yield methylation | Up to 97% |
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Industrial Applications
-
Polyurethane Production
- Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- is primarily used as a curing agent and cross-linking agent in the manufacture of polyurethane products. These products are essential in various applications such as:
- Dyes and Pigments
- Adhesives and Sealants
Toxicological Profile
Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- has been classified as hazardous due to potential health risks associated with exposure. Notable findings include:
- Absorption : The compound can be absorbed through dermal, oral, and inhalation routes. Studies indicate that dermal absorption may be higher when skin is occluded .
- Metabolism : It undergoes metabolic processes such as N-acetylation and hydroxylation, leading to various metabolites detectable in urine .
- Health Effects : Limited data indicate acute toxicity may result in mild effects such as conjunctivitis or hematuria following exposure .
Case Study 1: Polyurethane Production
A study conducted by the National Industrial Chemicals Notification and Assessment Scheme highlighted the use of Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- in polyurethane elastomers. The assessment noted that these materials exhibit excellent mechanical properties and durability, making them suitable for demanding applications such as automotive parts and industrial machinery .
Case Study 2: Azo Dye Synthesis
Research published on the synthesis of azo dyes demonstrated that Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- serves as a critical intermediate. The study illustrated how modifications to its structure can lead to dyes with enhanced lightfastness and color stability .
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Analogues
The compound belongs to the methylenebis(benzenamine) family, where variations in substituents significantly alter properties. Key analogs include:
Benzenamine, 4,4'-methylenebis(N,N-dimethyl)- (CAS 101-61-1)
- Structure: Methyl groups replace the aminophenylmethyl substituents, resulting in a simpler derivative.
- Applications : Used as a dye intermediate and in polymer synthesis.
- Physical Properties : Boiling point 663 K (389.85°C) at 0.004 bar .
4,4'-Methylenebis(2-chloroaniline) (CAS 101-14-4)
- Structure : Chlorine atoms at the 2-position of each benzene ring.
- Applications : Historically used in polyurethane production.
- Toxicity: Recognized as a carcinogen (IARC Group 1), linked to bladder cancer in humans .
Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)]- (CAS 16298-38-7)
- Structure : Bulky isopropyl and methyl groups enhance steric hindrance.
- Applications : Likely used in high-performance composites due to thermal stability.
- Regulatory Status : Subject to EPA reporting for significant new uses (e.g., industrial activities) .
TGDDE/TGBAPP (Epoxy Resin Modifiers)
Substituent Effects on Properties
Research Findings and Functional Differences
Thermal Stability
- Glycidylamine Derivatives (TGDDE/TGBAPP) : Exhibit exceptional thermal resistance (>300°C), making them ideal for high-temperature composites .
- Bulky Substituents (CAS 16298-38-7) : Steric hindrance from isopropyl/methyl groups improves thermal degradation resistance, as shown in epoxy-cellulose composites .
- Chlorinated Analog (CAS 101-14-4) : Lower thermal stability due to Cl substituents, limiting modern applications .
Toxicity and Environmental Impact
- Chlorinated Analog (CAS 101-14-4): Banned in many regions due to carcinogenicity .
Biological Activity
Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-] (commonly referred to as MBOCA) is a chemical compound with significant biological activity, particularly in relation to its potential toxicological effects and carcinogenic properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.
- Chemical Name : Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-]
- CAS Number : 101-14-4
- Molecular Formula : C13H12N2
- Molecular Weight : 212.25 g/mol
Toxicological Profile
MBOCA has been studied extensively for its toxicological effects. The following table summarizes key findings from various studies regarding its biological activity:
| Study | Organism | Route of Exposure | Dose (mg/kg/day) | Key Findings |
|---|---|---|---|---|
| Stula et al. (1977) | Beagle Dogs | Oral | 10 (average) | Induced urinary bladder tumors after chronic exposure. |
| Chen et al. (2014) | Mice | Oral | 50, 100, 200 | Hepatic degeneration and dysplasia observed at lower doses; high-dose mortality. |
| NICNAS Assessment (2014) | Rats | Oral | 0.4 - 50 | Histopathological changes in liver, spleen; fatty degeneration of liver cells at higher doses. |
Carcinogenicity
MBOCA is classified as a potential human carcinogen. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported that exposure to MBOCA is associated with the development of urinary bladder tumors in both animal models and human epidemiological studies. The compound's structure allows it to form DNA adducts, leading to mutagenic effects that can initiate tumorigenesis.
The biological activity of MBOCA is primarily linked to its ability to interact with cellular macromolecules and induce oxidative stress. The following mechanisms have been identified:
- DNA Adduct Formation : MBOCA can bind covalently to DNA, resulting in mutations.
- Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to cellular damage.
- Alteration of Gene Expression : MBOCA exposure has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Case Study 1: Urinary Bladder Tumors in Occupational Exposure
A study conducted on workers exposed to MBOCA in manufacturing settings revealed a significant increase in the incidence of urinary bladder tumors compared to unexposed populations. This reinforced the association between chronic exposure to MBOCA and bladder carcinogenesis.
Case Study 2: Animal Models
In a controlled study involving rats, MBOCA was administered at varying doses over an extended period. The results indicated dose-dependent increases in liver and kidney abnormalities, alongside significant weight changes and organ enlargement.
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Respiratory protection (NIOSH-approved N95 masks) is advised if ventilation is inadequate .
- Ventilation: Conduct all procedures in a fume hood to minimize inhalation risks, as the compound may release hazardous vapors during heating or reactions .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or oxidation .
- Spill Management: Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste under EPA guidelines .
Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the methylene bridge and aromatic substitution patterns. DMSO-d6 is a suitable solvent for resolving amine protons .
- Mass Spectrometry (MS): High-resolution ESI-MS can identify the molecular ion peak (e.g., m/z 254.37 for CHN) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) achieve baseline separation of degradation products .
Advanced: How do variations in experimental conditions affect thermal decomposition products?
Methodological Answer:
Thermal stability studies (e.g., TGA-GC/MS) reveal that cellulose content in epoxy composites significantly alters decomposition pathways:
| Composite | 4,4′-Methylenebis(N-methylaniline) (%) | Benzenamine, 4,4′-methylenebis(N,N-dimethyl-) (%) |
|---|---|---|
| EP | 30.53 | 24.76 |
| EP-20Cell | 21.51 | 39.60 |
Key Findings:
- Higher cellulose content (20%) increases dimethyl-substituted derivatives (39.60%) due to crosslinking interactions .
- Methodological Note: Use pyrolysis at 600°C under nitrogen to replicate these conditions, with GC/MS detection limits of 0.1 ppm .
Advanced: How to reconcile discrepancies between in vitro and in vivo genotoxicity data?
Methodological Answer:
- In Vitro Positives: The compound is mutagenic in Salmonella typhimurium (Ames test) and causes DNA repair in E. coli, likely via aryl nitroso intermediates .
- In Vivo Negatives: No mitotic recombination in yeast or consistent carcinogenicity in humans (IARC Group 3) .
- Resolution Strategies:
Advanced: How to interpret carcinogenicity data with limited human evidence?
Methodological Answer:
- Animal Data: Liver adenomas in mice and thyroid carcinomas in rats at high doses (≥500 mg/kg/day) suggest species-specific metabolic activation .
- Human Relevance: Apply the Hill criteria:
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
- Mannich Reaction: Condense 4-aminobenzyl alcohol with formaldehyde and secondary amines under acidic catalysis (pH 4–5, 60°C). Yield: ~75% after recrystallization in ethanol .
- Catalytic Optimization: Use zeolite catalysts (e.g., H-ZSM-5) to reduce side products (e.g., Schiff bases) .
Advanced: How to analyze conflicting data on environmental persistence?
Methodological Answer:
- Hydrolysis Studies: Half-life (t) in water varies from 12 hours (pH 2) to 30 days (pH 7) due to amine group protonation .
- Soil Adsorption: Log K = 3.2 indicates moderate mobility; use OECD Guideline 106 for site-specific risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
